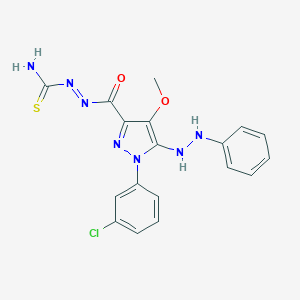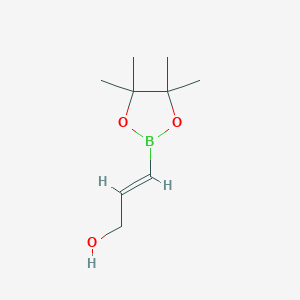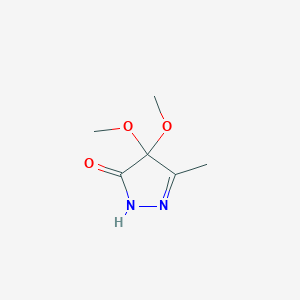
4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one, also known as DMPO, is a stable free radical scavenger that has been widely used in scientific research. DMPO has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of action of various compounds and biological processes.
作用機序
4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one acts as a free radical scavenger, reacting with and neutralizing ROS such as superoxide, hydroxyl radical, and peroxyl radical. 4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one reacts with these radicals through the formation of stable nitroxide radicals, which can be detected and quantified using electron spin resonance (ESR) spectroscopy.
生化学的および生理学的効果
4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one has been shown to have a variety of biochemical and physiological effects, including the ability to protect against oxidative stress and inflammation. 4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one has also been shown to have neuroprotective effects, protecting against ischemic brain injury and neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of 4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one is its ability to react with a variety of ROS, making it a versatile tool for investigating oxidative stress and related biological processes. However, 4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one can also react with other compounds in biological systems, leading to potential interference with other experiments. Additionally, 4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one can be toxic at high concentrations, limiting its use in certain experimental settings.
将来の方向性
For 4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one research include the investigation of its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and other conditions associated with oxidative stress. Additionally, further research is needed to better understand the mechanisms of action of 4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one and its interactions with other compounds in biological systems. Finally, the development of new and improved methods for synthesizing and detecting 4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one will be important for advancing its use in scientific research.
合成法
4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one can be synthesized through a variety of methods, including the reaction of 4,4-dimethoxy-2-butanone with hydrazine hydrate in the presence of acetic acid. Other methods include the reaction of 4,4-dimethoxy-2-butanone with hydrazine in the presence of sodium acetate, or the reaction of 4,4-dimethoxy-2-butanone with hydrazine in the presence of potassium carbonate.
科学的研究の応用
4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one has been used in a variety of scientific research applications, including the investigation of oxidative stress and the mechanisms of action of various compounds. 4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one has been shown to be a valuable tool for investigating the effects of reactive oxygen species (ROS) on biological systems, as well as the role of ROS in various diseases and conditions.
特性
CAS番号 |
194279-53-3 |
|---|---|
製品名 |
4,4-Dimethoxy-3-methyl-1H-pyrazol-5(4H)-one |
分子式 |
C6H10N2O3 |
分子量 |
158.16 g/mol |
IUPAC名 |
4,4-dimethoxy-3-methyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C6H10N2O3/c1-4-6(10-2,11-3)5(9)8-7-4/h1-3H3,(H,8,9) |
InChIキー |
BMZZTEXXJCSSBV-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)C1(OC)OC |
正規SMILES |
CC1=NNC(=O)C1(OC)OC |
同義語 |
3H-Pyrazol-3-one, 2,4-dihydro-4,4-dimethoxy-5-methyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





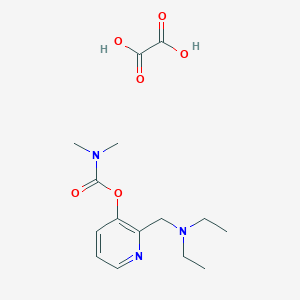
![1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one](/img/structure/B66722.png)

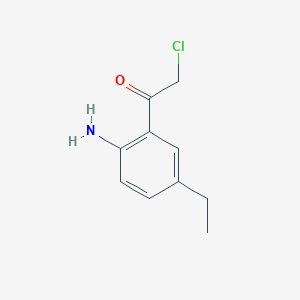
![2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide](/img/structure/B66728.png)
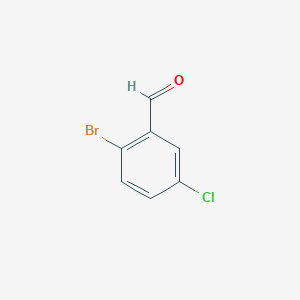
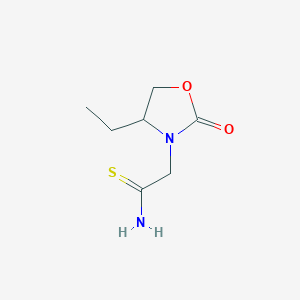

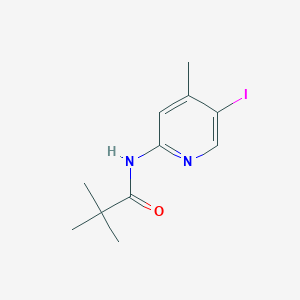
![Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI)](/img/structure/B66740.png)
